molecular formula C9H8N2O5 B14538007 N-(Acetyloxy)-3-nitrobenzamide CAS No. 62394-56-3

N-(Acetyloxy)-3-nitrobenzamide

Cat. No.: B14538007
CAS No.: 62394-56-3
M. Wt: 224.17 g/mol
InChI Key: LJOTUXQJEIEMBK-UHFFFAOYSA-N
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Description

N-(Acetyloxy)-3-nitrobenzamide is an organic compound characterized by the presence of an acetyloxy group and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Acetyloxy)-3-nitrobenzamide typically involves the acylation of 3-nitroaniline with acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally benign solvents and catalysts can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(Acetyloxy)-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Acetyloxy)-3-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Acetyloxy)-3-nitrobenzamide involves its interaction with specific molecular targets. The acetyloxy group can act as a protecting group for hydroxyl functionalities, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(Acetyloxy)-4-nitrobenzamide
  • N-(Acetyloxy)-2-nitrobenzamide
  • N-(Acetyloxy)-3-chlorobenzamide

Uniqueness

N-(Acetyloxy)-3-nitrobenzamide is unique due to the specific positioning of the nitro group on the benzene ring, which influences its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs .

Properties

CAS No.

62394-56-3

Molecular Formula

C9H8N2O5

Molecular Weight

224.17 g/mol

IUPAC Name

[(3-nitrobenzoyl)amino] acetate

InChI

InChI=1S/C9H8N2O5/c1-6(12)16-10-9(13)7-3-2-4-8(5-7)11(14)15/h2-5H,1H3,(H,10,13)

InChI Key

LJOTUXQJEIEMBK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)ONC(=O)C1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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